molecular formula C13H17NO5S B1348265 3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1005068-61-0

3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1348265
CAS No.: 1005068-61-0
M. Wt: 299.34 g/mol
InChI Key: XIRXKFDSWCTJQG-UHFFFAOYSA-N
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Description

3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C13H17NO5S and a molecular weight of 299.34 g/mol . This compound features a bicyclo[2.2.1]hept-5-ene core, which is a common structural motif in organic chemistry, often associated with rigidity and unique reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclo[2.2.1]hept-5-ene Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the Carboxylic Acid Group: Functionalization of the bicyclic core to introduce the carboxylic acid group, often through oxidation reactions.

    Attachment of the 1,1-Dioxidotetrahydrothiophen-3-yl Group: This step involves the formation of a sulfone group, typically through the oxidation of a thiol or thioether precursor, followed by coupling with the bicyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various carbamate or ester derivatives, depending on the nucleophile used.

Scientific Research Applications

3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its rigid bicyclic structure.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure can provide a rigid scaffold that influences the binding affinity and specificity towards molecular targets. The sulfone group can participate in redox reactions, potentially affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Lacks the sulfone and carbamoyl groups, making it less reactive in certain contexts.

    3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar but without the sulfone group, affecting its redox properties.

    Tetrahydrothiophene-3-carboxylic acid: Contains the thiophene ring but lacks the bicyclic structure, resulting in different reactivity and applications.

Uniqueness

The unique combination of a rigid bicyclic core with a sulfone group and a carbamoyl moiety makes 3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid particularly versatile in both chemical reactions and potential applications. Its structure allows for specific interactions in biological systems and provides a robust framework for further chemical modifications.

Properties

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c15-12(14-9-3-4-20(18,19)6-9)10-7-1-2-8(5-7)11(10)13(16)17/h1-2,7-11H,3-6H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRXKFDSWCTJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2C3CC(C2C(=O)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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